2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-
Description
Classification within Heterocyclic Chemistry
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- belongs to the broader family of pyrido-oxazine compounds, which represent a specialized subset of heterocyclic chemistry where nitrogen-containing pyridine rings are fused with oxygen-containing oxazine systems. The compound is classified as a six-membered heterocyclic system containing two heteroatoms, specifically nitrogen and oxygen, which places it within the azine family of compounds as defined by systematic heterocyclic nomenclature. The structural framework consists of a pyridine ring fused to a 1,4-oxazine ring in a specific geometric arrangement denoted by the [3,2-b] fusion pattern.
The compound exhibits characteristics typical of saturated heterocycles, where the 3,4-dihydro designation indicates partial saturation of the oxazine ring system. This structural feature significantly influences the chemical reactivity and physical properties compared to fully aromatic pyrido-oxazine derivatives. The 2,2-dimethyl substitution pattern introduces steric considerations that affect molecular conformation and potential intermolecular interactions. Within the broader classification scheme, this compound represents an important example of fused bicyclic heterocycles that combine the electronic properties of pyridine with the conformational flexibility of partially saturated oxazine rings.
The systematic nomenclature reflects the compound's position within the hierarchy of heterocyclic structures, where the pyrido prefix indicates the pyridine component and the oxazine suffix denotes the six-membered ring containing both nitrogen and oxygen atoms. The numerical descriptors [3,2-b] specify the precise fusion pattern between the two ring systems, indicating the relative positions of ring attachment points. This classification system enables precise structural identification and facilitates systematic study of structure-activity relationships within this compound class.
| Chemical Classification | Details |
|---|---|
| Heterocycle Type | Bicyclic fused ring system |
| Ring Composition | Pyridine + 1,4-Oxazine |
| Fusion Pattern | [3,2-b] |
| Saturation Level | Partially saturated (3,4-dihydro) |
| Substitution Pattern | 2,2-dimethyl |
| Heteroatom Content | Two nitrogen, one oxygen |
Historical Development of Pyrido-oxazine Chemistry
The historical development of pyrido-oxazine chemistry represents a significant evolution in heterocyclic synthesis methodologies, with early foundational work establishing the synthetic approaches that enabled access to these complex molecular frameworks. The development of pyrido[3,2-b]oxazine systems specifically emerged from efforts to create pyridine analogs of the well-established benzooxazine scaffold, which had demonstrated important biological activities. Historical research indicates that synthetic approaches to pyrido-oxazine systems initially faced significant challenges due to the electronic properties of pyridine rings and the regioselectivity requirements for proper ring fusion.
Early synthetic methodologies relied heavily on cyclization reactions involving appropriately substituted pyridine precursors and difunctional nucleophiles. The development of Smiles rearrangement chemistry proved particularly important for accessing pyrido-oxazine frameworks, as this reaction provided a reliable pathway for forming the critical carbon-oxygen bonds required for oxazine ring closure. Research published in the early 2000s demonstrated that 2-amino-3-hydroxypyridine derivatives could serve as effective precursors for pyrido[3,2-b]oxazine synthesis through cyclization with haloacetyl compounds.
The historical progression of synthetic methodologies shows a clear evolution from simple cyclization approaches to more sophisticated strategies involving sequential nucleophilic aromatic substitution processes. Durham University researchers made significant contributions to the field by developing annelation reactions using highly fluorinated pyridine derivatives as substrates for pyrido-oxazine synthesis. These methodologies represented important advances because they provided access to previously difficult-to-synthesize heterocyclic scaffolds through reliable and reproducible synthetic routes.
Contemporary synthetic approaches have built upon these historical foundations to develop more efficient and versatile methodologies. The use of tandem nucleophilic substitution reactions has emerged as a particularly powerful strategy for constructing pyrido-oxazine frameworks with diverse substitution patterns. Historical development has also been driven by recognition of the potential applications of these compounds in pharmaceutical research, leading to continued refinement of synthetic methodologies to access structurally diverse pyrido-oxazine derivatives.
| Historical Period | Key Developments | Research Focus |
|---|---|---|
| Early 2000s | Initial cyclization methodologies | Basic ring formation strategies |
| Mid 2000s | Smiles rearrangement applications | Regioselective synthesis approaches |
| 2006-2010 | Fluorinated precursor methodologies | Enhanced synthetic efficiency |
| 2010-Present | Tandem reaction strategies | Diversified substitution patterns |
Significance in Chemical Research and Applications
The significance of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- in chemical research stems from its unique structural features that combine the electronic properties of pyridine with the conformational diversity of oxazine systems. This compound serves as an important scaffold for medicinal chemistry applications, where the bicyclic framework provides a rigid molecular template for precise positioning of functional groups. Research has demonstrated that pyrido-oxazine derivatives exhibit promising biological activities, including antimicrobial and anticancer properties, making them valuable targets for pharmaceutical development.
The compound's significance extends to its role as a synthetic intermediate in the construction of more complex heterocyclic systems. The presence of multiple reactive sites within the molecular framework enables further chemical modifications through various synthetic transformations. Research has shown that the compound can undergo oxidation, reduction, and substitution reactions, providing access to structurally diverse derivatives with potentially enhanced biological activities. The 2,2-dimethyl substitution pattern introduces specific steric effects that can influence molecular recognition processes and binding interactions with biological targets.
In the context of chemical research applications, this compound has proven valuable for studying structure-activity relationships within the pyrido-oxazine family. The systematic variation of substitution patterns around the basic bicyclic framework has enabled researchers to identify key structural features responsible for specific biological activities. Contemporary research has utilized this compound as a platform for developing multidrug resistance modulators, demonstrating its potential significance in addressing important therapeutic challenges.
The compound's significance in synthetic methodology development cannot be overstated, as it has served as a test case for evaluating new synthetic strategies and reaction conditions. Research groups have used this specific pyrido-oxazine derivative to validate synthetic approaches that can subsequently be applied to related heterocyclic systems. The successful synthesis and characterization of this compound has contributed to the broader understanding of heterocyclic chemistry principles and has informed the design of next-generation synthetic methodologies for complex molecular frameworks.
| Research Application | Significance | Current Status |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical scaffold development | Active research area |
| Synthetic Methodology | Template for reaction development | Established protocols |
| Structure-Activity Studies | SAR relationship elucidation | Ongoing investigations |
| Biological Activity Screening | Lead compound identification | Promising preliminary results |
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCWKUHWUXFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526438 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-26-9 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl .
Industrial Production Methods
While specific industrial production methods for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Derivatives
Positional Isomers
- 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
Halogenated Derivatives
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Boronic Ester Derivatives
- 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Substituted Derivatives
Acyl and Alkyl Substituents
4-Acyl Derivatives (e.g., 4-Acetyl-3,4-dihydro-2-methyl-)
2-Phenyl-4-(phenylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Heteroatom-Modified Derivatives
- 6-Carbonitrile Derivative Molecular Formula: C₈H₇N₃O CAS: 928118-39-2 Key Feature: Cyano group at the 6-position introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Pharmacologically Active Derivatives
- 4-Methyl-7-[(methylamino)methyl]-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS: 921938-85-4 Key Feature: Methylamino group enhances blood-brain barrier permeability. Application: Investigated as a dopamine D3 receptor agonist for Parkinson’s disease .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The pyrido-oxazine core allows diverse substitutions, enabling tailored physicochemical and pharmacological properties.
Pharmacological Optimization : Acyl and boronic ester derivatives show promise in CNS drug development and targeted therapies .
Synthetic Utility : Halogenated and boronic ester derivatives are pivotal in constructing complex molecules via cross-coupling reactions .
Limitations : Data on dimethyl-substituted analogs (e.g., metabolic stability, toxicity) remain sparse, necessitating further studies .
Biological Activity
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities that have been explored in recent research. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- CAS Number : 26323-62-6
Biological Activity Overview
The biological activity of 2H-Pyrido[3,2-b]-1,4-oxazine derivatives has been linked to several pharmacological effects:
- Anticancer Activity : Research indicates that pyrido[3,2-b]oxazines exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain derivatives induced apoptosis in human monocytic leukemia cells (THP-1) with minimal necrotic effects .
- Analgesic Effects : A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and evaluated for analgesic properties. One compound showed an effective dose (ED50) of 12.5 mg/kg in mice, outperforming acetylsalicylic acid in terms of safety and efficacy .
- Antiviral Activity : Some derivatives have shown potential as inhibitors of HIV-1 integrase. The synthesized compounds demonstrated anti-HIV activities at submicromolar concentrations .
The mechanisms through which 2H-Pyrido[3,2-b]-1,4-oxazine exerts its biological effects include:
- Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is primarily through the activation of caspases and modulation of apoptotic pathways.
- Receptor Interactions : Certain derivatives may interact with pain receptors or inflammatory pathways to exert analgesic effects.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 2H-Pyrido[3,2-b]-1,4-oxazine derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A common approach involves alkylation or substitution reactions using pyrido-oxazine precursors. For example, derivatives like 4-((3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile are synthesized via nucleophilic substitution with bromomethyl-substituted reagents (e.g., 4-(bromomethyl)benzonitrile) in the presence of bismuth oxide catalysts, achieving yields >90% . Key factors include:
- Catalyst selection : Bismuth oxide enhances reaction efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature control : Reactions often proceed at 80–100°C.
- Data Table :
| Derivative | Reagent | Catalyst | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5g | 4-(Bromomethyl)benzonitrile | Bi₂O₃ | 91 | 59–60 |
| 5h | (Bromomethyl)cyclohexane | Bi₂O₃ | 93 | 60–62 |
| 5j | 2-(Bromomethyl)-1,3-dichlorobenzene | Bi₂O₃ | 94 | 100–102 |
Q. How can NMR and mass spectrometry be used to confirm the structural integrity of synthesized derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, in compound 5i , the pyrido-oxazine core shows characteristic singlet peaks at δ 4.3–4.5 ppm (methylene protons) and carbonyl carbons at δ 165–170 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Contradiction Note : Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or isomerization, requiring recrystallization or column purification .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for pyrido-oxazine derivatives?
- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Cell line specificity : Test across multiple lines (e.g., HepG2 vs. Huh-7) to identify selective activity .
- Assay interference : Use orthogonal methods (e.g., flow cytometry vs. MTT) to confirm apoptosis vs. growth inhibition .
- Solubility artifacts : Pre-dissolve compounds in DMSO at concentrations <0.1% to avoid false negatives.
Q. How can substituent modifications influence the NF-κB inhibitory activity of pyrido-oxazine derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CN in 5g ) enhance binding to the NF-κB DNA-binding domain, as shown by luciferase reporter assays .
- Steric effects : Bulky substituents (e.g., cyclohexylmethyl in 5h ) reduce activity due to poor fit in the binding pocket.
- Quantitative SAR : Correlate logP values with IC₅₀ using computational tools (e.g., molecular docking) to predict optimal hydrophobicity .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in pyrido-oxazine derivatives?
- Methodological Answer :
- X-ray diffraction : Single-crystal analysis (e.g., CCDC deposition for 3,4-dimethyl-2-(2-oxo-2-phenylethyl)-2H-pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione ) confirms bond angles and dihedral angles, critical for validating tautomeric forms .
- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Dynamic effects : Rotamers or tautomers (e.g., keto-enol equilibria) may cause peak splitting in NMR. Use variable-temperature NMR to identify dynamic processes .
- Isotopic labeling : Introduce 13C at key positions to trace unexpected coupling in 2D NMR (e.g., HSQC) .
Experimental Design
Q. What in vitro assays are most robust for evaluating the anticancer potential of pyrido-oxazine derivatives?
- Methodological Answer :
- MTT assay : Measures metabolic activity (IC₅₀) but may underestimate cytotoxicity in slow-dividing cells.
- Clonogenic assay : Assesses long-term proliferation inhibition.
- Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
